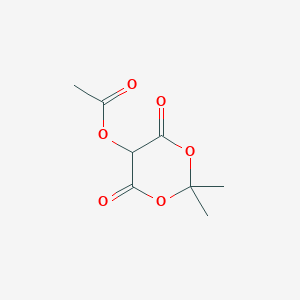
4-Fluoro-3-iodo-2-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-iodo-2-(trifluoromethyl)benzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodo-2-(trifluoromethyl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Halogenation: Introduction of the iodine atom to the benzaldehyde ring.
Fluorination: Introduction of the fluorine atom.
Trifluoromethylation: Introduction of the trifluoromethyl group.
These reactions often require specific catalysts and conditions to ensure high yield and purity. For example, the use of palladium catalysts in the presence of ligands can facilitate the halogenation and fluorination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing costs, and ensuring environmental safety. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iodo-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Fluoro-3-iodo-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodo-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine, iodine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and other applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Uniqueness
4-Fluoro-3-iodo-2-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its substituents, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H3F4IO |
|---|---|
Molecular Weight |
318.01 g/mol |
IUPAC Name |
4-fluoro-3-iodo-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3F4IO/c9-5-2-1-4(3-14)6(7(5)13)8(10,11)12/h1-3H |
InChI Key |
BYQMCKNHXBZGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C(F)(F)F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


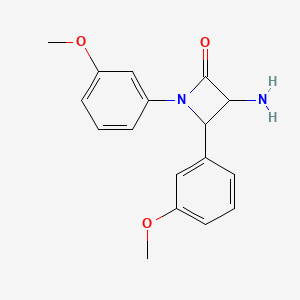

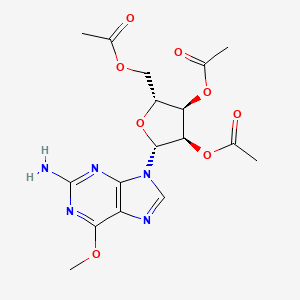
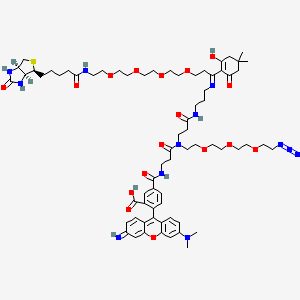
![1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11832519.png)

![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)
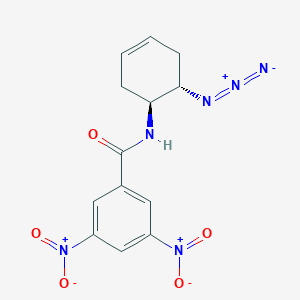
![[(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol](/img/structure/B11832539.png)
![2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene](/img/structure/B11832540.png)

![tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B11832564.png)
![4-(4-ethylpiperazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11832570.png)
